molecular formula C13H11NO4 B7467794 Methyl 2-(3-formylquinolin-2-yl)oxyacetate

Methyl 2-(3-formylquinolin-2-yl)oxyacetate

Cat. No.: B7467794
M. Wt: 245.23 g/mol
InChI Key: GILAAPPEZFFTHY-UHFFFAOYSA-N
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Description

Methyl 2-(3-formylquinolin-2-yl)oxyacetate is a quinoline derivative that has garnered significant interest in the fields of organic and medicinal chemistry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, fused with a formyl group and an ester group. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-formylquinolin-2-yl)oxyacetate typically involves the reaction of 3-formylquinoline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like acetone under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-formylquinolin-2-yl)oxyacetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Methyl 2-(3-carboxyquinolin-2-yl)oxyacetate.

    Reduction: Methyl 2-(3-hydroxymethylquinolin-2-yl)oxyacetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-formylquinolin-2-yl)oxyacetate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in the development of fluorescent probes for biological imaging and as a precursor for bioactive molecules.

    Medicine: The compound is explored for its potential in drug discovery, particularly in the synthesis of anti-cancer and anti-microbial agents.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals

Mechanism of Action

The mechanism of action of Methyl 2-(3-formylquinolin-2-yl)oxyacetate is primarily related to its ability to interact with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that affect their function. The quinoline core can intercalate into DNA, disrupting its structure and function, which is a mechanism exploited in anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, which lacks the formyl and ester groups.

    3-Formylquinoline: Similar structure but without the ester group.

    Methyl 2-(3-hydroxyquinolin-2-yl)oxyacetate: A reduced form of the compound.

Uniqueness

Methyl 2-(3-formylquinolin-2-yl)oxyacetate is unique due to the presence of both the formyl and ester groups, which provide versatile reactive sites for further chemical modifications. This dual functionality makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds .

Properties

IUPAC Name

methyl 2-(3-formylquinolin-2-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-17-12(16)8-18-13-10(7-15)6-9-4-2-3-5-11(9)14-13/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILAAPPEZFFTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=NC2=CC=CC=C2C=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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